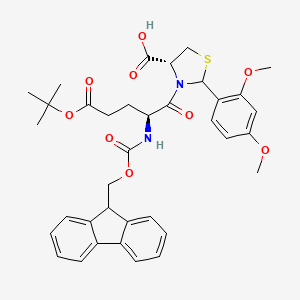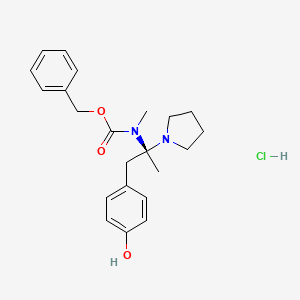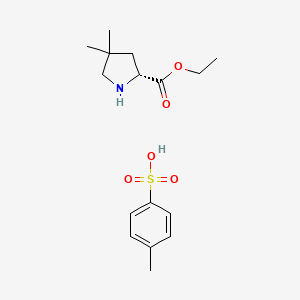
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-Glu-Cys-OH, is an amino acid derivative commonly used in peptide synthesis. This compound has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry.
Scientific Research Applications
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry. In peptide synthesis, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used as a linker to connect two amino acids. This compound can also be used to stabilize peptides and to increase the solubility of peptides in aqueous solutions. In drug design, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to create peptide-based drugs. In biochemistry, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to study the structure and function of proteins.
Mechanism of Action
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH acts as a bridge between two amino acids, allowing them to form a peptide bond. This peptide bond is stabilized by hydrogen bonds and hydrophobic interactions. The peptide bond is also stabilized by the presence of the cysteine side chain, which can form disulfide bonds with other cysteine residues.
Biochemical and Physiological Effects
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been shown to have a number of biochemical and physiological effects. The peptide bond formed by Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is important for the structure and function of proteins. It has also been shown to affect the activity of enzymes and other proteins, as well as the binding affinity of ligands to their target proteins.
Advantages and Limitations for Lab Experiments
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has several advantages for laboratory experiments. It is a stable compound, which makes it easy to handle and store. It is also relatively inexpensive compared to other peptide synthesis reagents. However, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has some limitations. It is not suitable for large-scale peptide synthesis, as it is not as efficient as other reagents. Additionally, the reaction conditions required for Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH are more stringent than those for other reagents.
Future Directions
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has the potential to be used in a variety of applications. It could be used in the development of peptide-based drugs, as well as in the study of protein structure and function. Additionally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to create peptide-based vaccines, as well as to study the effects of post-translational modifications on proteins. Finally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to investigate the effects of peptide-based drugs on various biological systems.
Synthesis Methods
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is synthesized from Fmoc-Glu-OH and Cys(Psi(Dmp,H)pro)-OH. The synthesis process involves the use of a coupling agent, such as DCC, EDC, or HATU, and a base, such as HOBt or HOAt. The reaction of the coupling agent and the base with the two amino acids results in the formation of a peptide bond. The Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is then purified by chromatography and isolated in a crystalline form.
properties
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)
![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)






![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)

